

Tirfipiravir (Favipiravir): A Technical Overview of its Antiviral Spectrum of Activity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	<i>Tirfipiravir</i>
Cat. No.:	B15361990

[Get Quote](#)

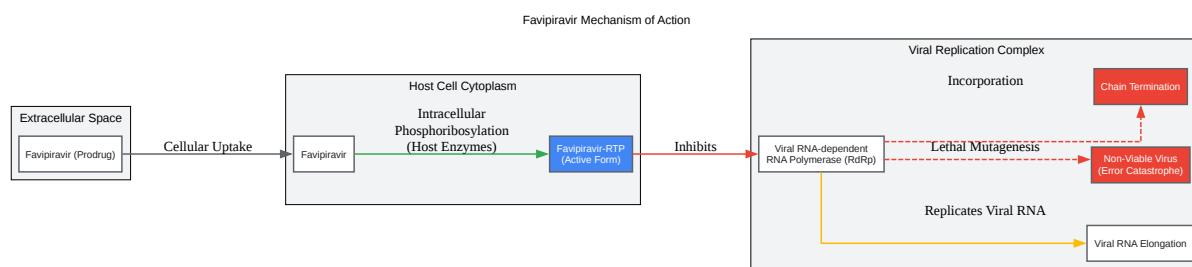
For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the antiviral spectrum of **Tirfipiravir**, more commonly known as Favipiravir (T-705). Favipiravir is a potent, broad-spectrum antiviral agent that selectively inhibits the RNA-dependent RNA polymerase (RdRp) of a wide range of RNA viruses.^[1] This document collates in vitro efficacy data, details the methodologies of key experimental assays used to determine antiviral activity, and presents a visual representation of its mechanism of action. The information herein is intended to serve as a comprehensive resource for researchers and professionals involved in antiviral drug discovery and development.

Introduction

Favipiravir (6-fluoro-3-hydroxy-2-pyrazinecarboxamide) is a pyrazinecarboxamide derivative discovered by Toyama Chemical Co., Ltd.^[1] It functions as a prodrug, undergoing intracellular phosphoribosylation to its active form, favipiravir ribofuranosyl-5'-triphosphate (Favipiravir-RTP).^[2] This active metabolite is recognized as a substrate by viral RNA-dependent RNA polymerase (RdRp), a highly conserved enzyme essential for the replication of most RNA viruses.^[3] This mechanism confers a broad spectrum of activity against viruses from several families, including Orthomyxoviridae, Paramyxoviridae, Arenaviridae, Bunyaviridae, Flaviviridae, and Coronaviridae.^{[4][5][6][7]}


Mechanism of Action

The antiviral activity of Favipiravir is initiated upon its intracellular conversion to the active triphosphate form, Favipiravir-RTP. This process is carried out by host cell enzymes.

Favipiravir-RTP then acts as a competitive inhibitor of the viral RdRp. The two primary hypotheses for its inhibitory action are:

- Chain Termination: Favipiravir-RTP is incorporated into the nascent viral RNA strand, acting as a purine analogue. This incorporation can prevent further elongation of the RNA chain, thus terminating viral replication.[8]
- Lethal Mutagenesis: The incorporation of Favipiravir-RTP into the viral genome can induce a high rate of mutations. This "error catastrophe" results in the production of non-viable viral particles, effectively halting the infection cycle.[9]

Favipiravir-RTP shows high selectivity for viral RdRp, with minimal inhibition of human DNA and RNA polymerases, which accounts for its favorable safety profile in preclinical studies.[10]

[Click to download full resolution via product page](#)

Caption: Intracellular activation and inhibition of viral RdRp by Favipiravir.

Quantitative Antiviral Activity

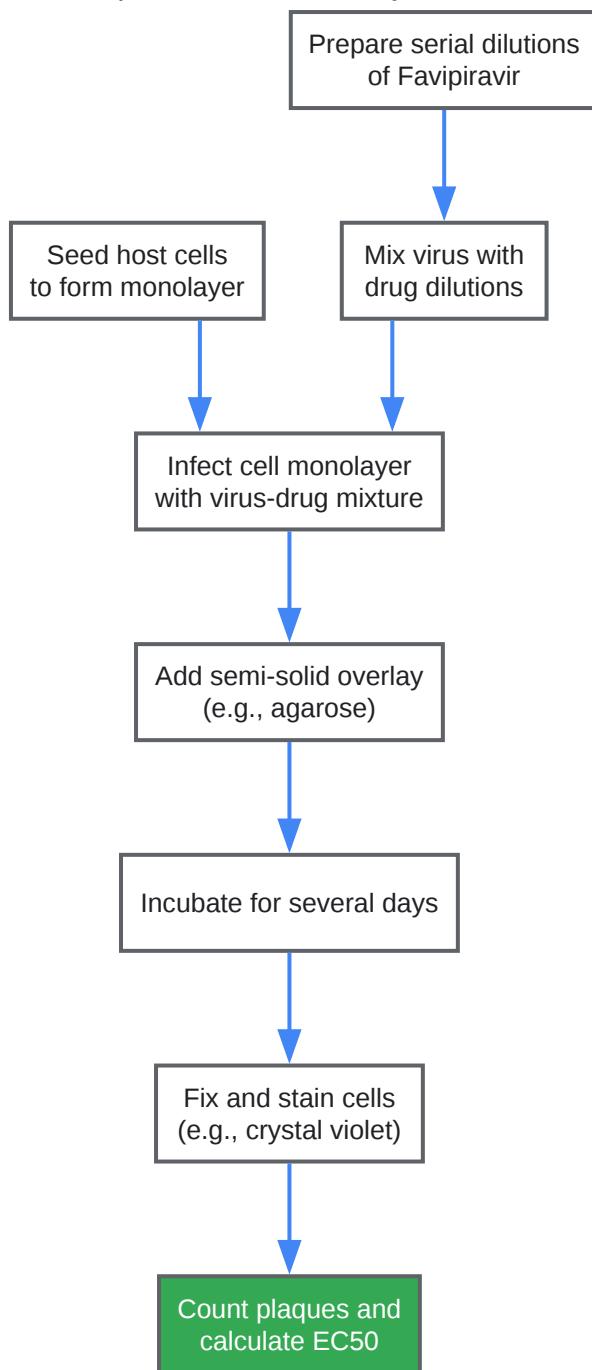
The in vitro antiviral activity of Favipiravir is typically quantified by the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50). The selectivity index (SI), calculated as the ratio of CC50 to EC50, provides a measure of the drug's therapeutic window.

Virus Family	Virus	Cell Line	Assay Type	EC50 (µM)	CC50 (µM)	Selectivity Index (SI)
Orthomyxoviridae	Influenza A, B, and C viruses	MDCK	Plaque Reduction	0.09 - 3.5	>6365	>11572
Coronaviridae	SARS-CoV-2	Vero E6	CPE	61.88	>400	>6.5
SARS-CoV-2	Vero E6	Real-Time Cell Analysis	>500	-	-	-
HCoV-NL63	Caco-2	RNA Quantification	0.62	>1000	>1612	-
Paramyxoviridae	Human Metapneumovirus (HMPV)	Vero	-	8 - 40 (EC90)	-	-
Respiratory Syncytial Virus (RSV)	Vero	-	8 - 40 (EC90)	-	-	-
Human Parainfluenza Virus	Vero	-	8 - 40 (EC90)	-	-	-
Measles Virus	Vero	-	8 - 40 (EC90)	-	-	-
Arenaviridae	Junin Virus (JUNV)	Vero	Yield Reduction	11.4	>1000	>87
Machupo Virus (MACV)	Vero	Yield Reduction	11.4	>1000	>87	-

Guanarito Virus (GTOV)	Vero	Yield Reduction	15.9	>1000	>62	
Bunyaviridae	Rift Valley Fever Virus (RVFV)	Vero	CPE / FFU Reduction	5.7 - 191	-	-
La Crosse Virus (LACV)	Vero	CPE / FFU Reduction	5.7 - 191	-	-	
Sandfly Fever Virus	Vero	CPE / FFU Reduction	5.7 - 191	-	-	
Flaviviridae	West Nile Virus (WNV)	Vero	Plaque Assay	103.1	>1000	>9.7
Rhabdoviridae	Rabies Virus (RABV)	-	-	Reported Activity	-	-
Bornaviridae	Borna Disease Virus 1 (BoDV-1)	Vero	Luciferase Reporter	Potent Inhibition	-	-

(Note: EC50/CC50 values can vary based on the specific viral strain, cell line, and assay conditions used.)

Experimental Protocols


The following are generalized methodologies for common in vitro assays used to evaluate the antiviral activity of compounds like Favipiravir.

Plaque Reduction Assay

This assay is considered the gold standard for quantifying viral infectivity and the neutralizing capacity of antiviral agents.

- Cell Seeding: Plate a suitable host cell line (e.g., MDCK for influenza, Vero for many other viruses) in 6- or 24-well plates to form a confluent monolayer.
- Compound Preparation: Prepare serial dilutions of Favipiravir in an appropriate cell culture medium.
- Virus-Compound Incubation: Mix a standard amount of virus (to produce a countable number of plaques, e.g., 50-100 plaque-forming units, PFU) with each dilution of the compound. Incubate this mixture for a set period (e.g., 1 hour) to allow the drug to interact with the virus.
- Infection: Remove the growth medium from the cell monolayers and inoculate with the virus-compound mixtures. Allow for viral adsorption for 1-2 hours.
- Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose). This restricts the spread of progeny virions to adjacent cells, leading to the formation of localized clusters of infected cells (plaques).
- Incubation: Incubate the plates for several days until plaques are visible. The duration depends on the replication kinetics of the virus.[\[11\]](#)[\[12\]](#)
- Visualization and Counting: Fix the cells (e.g., with formaldehyde) and stain with a dye such as crystal violet, which stains living cells. Plaques appear as clear, unstained areas. Count the number of plaques in each well.[\[13\]](#)
- Calculation: The EC50 value is calculated as the concentration of Favipiravir that reduces the number of plaques by 50% compared to the virus-only control wells.

Plaque Reduction Assay Workflow

[Click to download full resolution via product page](#)

Caption: Key steps in the plaque reduction assay for antiviral testing.

Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a compound to protect cells from the virus-induced cell death or morphological changes known as the cytopathic effect.

- Cell Seeding: Seed host cells in 96-well microplates to form confluent or near-confluent monolayers.[14]
- Compound Addition: Add serial dilutions of Favipiravir to the wells. Include cell-only controls (no virus, no drug) and virus-only controls (virus, no drug).
- Infection: Add a predetermined amount of virus to the wells (except cell controls). The amount of virus should be sufficient to cause >80% CPE in the virus control wells after the incubation period.[14]
- Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for CPE to develop (typically 3-7 days).
- Quantification of Cell Viability: Assess cell viability. This is often done by adding a dye that is taken up or metabolized by living cells, such as Neutral Red or MTT. The amount of dye is then quantified using a spectrophotometer.[3][14]
- Calculation: The EC₅₀ is the drug concentration that inhibits 50% of the viral CPE (i.e., restores 50% of cell viability compared to controls). The CC₅₀ is determined in parallel on uninfected cells to assess compound toxicity.

Virus Yield Reduction Assay

This assay directly measures the reduction in the amount of infectious virus produced in the presence of an antiviral compound.

- Infection and Treatment: Infect confluent cell monolayers with the virus at a defined multiplicity of infection (MOI). After an adsorption period, wash the cells and add a medium containing serial dilutions of Favipiravir.[8][15]
- Incubation: Incubate the cultures for a full replication cycle of the virus (e.g., 24-72 hours) to allow for the production of progeny virions.

- Harvesting: Collect the cell culture supernatant (and/or cell lysates) from each well. This contains the newly produced virus particles.
- Titration of Progeny Virus: Determine the titer of infectious virus in each harvested sample. This is typically done by performing a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay on the serial dilutions of the harvested material.[8][15]
- Calculation: The EC50 (or EC90/EC99) is the concentration of Favipiravir that reduces the yield of infectious virus by 50% (or 90%/99%) compared to the untreated virus control.

Conclusion

Favipiravir demonstrates a robust and broad-spectrum antiviral activity against a multitude of clinically significant RNA viruses. Its mechanism of action, targeting the conserved viral RdRp, makes it a valuable agent, particularly for emerging and drug-resistant viral strains. The quantitative data and standardized protocols presented in this guide underscore its potential and provide a foundational framework for further research and development in the field of antiviral therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Favipiravir in Therapy of Viral Infections [mdpi.com]
- 2. Cytopathic Effect Assay and Plaque Assay to Evaluate *$in vitro$* Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 [bio-protocol.org]
- 3. reframeDB [reframedb.org]
- 4. pblassaysci.com [pblassaysci.com]
- 5. T-705 (Favipiravir) Inhibition of Arenavirus Replication in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiviral Activity of Favipiravir (T-705) against a Broad Range of Paramyxoviruses In Vitro and against Human Metapneumovirus in Hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antiviral Activity of Favipiravir (T-705) against a Broad Range of Paramyxoviruses In Vitro and against Human Metapneumovirus in Hamsters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Favipiravir (T-705), a novel viral RNA polymerase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bioagilytix.com [bioagilytix.com]
- 12. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 13. Plaque reduction neutralization test - Wikipedia [en.wikipedia.org]
- 14. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
- 15. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- To cite this document: BenchChem. [Tirfipiravir (Favipiravir): A Technical Overview of its Antiviral Spectrum of Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15361990#tirfipiravir-antiviral-spectrum-of-activity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com